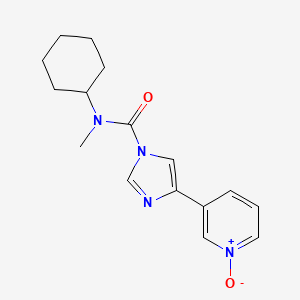
BIA 10-2474
Overview
Description
BIA 10-2474 is an experimental compound developed by the Portuguese pharmaceutical company Bial-Portela & Ca. SA. It is a long-acting inhibitor of fatty acid amide hydrolase, an enzyme that degrades endocannabinoid neurotransmitters such as anandamide. This compound was initially developed for the treatment of various medical conditions, including anxiety disorders, Parkinson’s disease, chronic pain, multiple sclerosis, cancer, hypertension, and obesity .
Mechanism of Action
Target of Action
The primary target of 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, also known as BIA 10-2474, is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for degrading anandamide, a neurotransmitter involved in pain relief and regulation of eating and sleep patterns . Inhibition of FAAH leads to increased levels of anandamide in the central nervous system and peripheral tissues . At high doses, this compound also binds to other proteins, deactivating those involved in the metabolism of nerve cells .
Mode of Action
This compound acts as a long-acting inhibitor of FAAH . By inhibiting FAAH, it increases the levels of anandamide, leading to enhanced pain relief and potentially affecting eating and sleep patterns .
Biochemical Pathways
The inhibition of FAAH by this compound leads to an increase in anandamide levels, affecting the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The binding of this compound to other proteins at high doses leads to substantial alterations in lipid networks in human cortical neurons , suggesting potential metabolic dysregulation in the nervous system .
Pharmacokinetics
It is known that the compound is administered orally . The dose escalation in clinical trials was based on pharmacokinetic data from animal studies .
Result of Action
The inhibition of FAAH by this compound and the subsequent increase in anandamide levels can potentially provide relief from pain and affect eating and sleep patterns . At high doses, this compound can cause serious neurological damage, including symptoms ranging from mild to severe . This is likely due to the compound’s interaction with proteins other than FAAH at high doses .
Biochemical Analysis
Biochemical Properties
BIA 10-2474 is a long-acting inhibitor of FAAH that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues . In normal tissues, the enzyme FAAH degrades anandamide and other endocannabinoid neurotransmitters . This compound has been shown to bind not only to the protein that it targets, but to other proteins as well .
Cellular Effects
At high doses, this compound binds not only to the protein that it targets, but to other proteins as well. It thus deactivates proteins that are involved in the metabolism of nerve cells . This could potentially lead to serious adverse events, as observed in a clinical trial .
Molecular Mechanism
This compound is a long-acting inhibitor of FAAH that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues .
Temporal Effects in Laboratory Settings
This compound showed a linear relationship between dose and area under plasma concentration-time curve (AUC) across the entire dose range and reached steady state within 5–6 days of administration . This compound was rapidly absorbed with a mean terminal elimination half-life of 8–10 hours (Day 10) .
Preparation Methods
The synthesis of BIA 10-2474 involves several steps The chemical name of this compound is 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxideThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
BIA 10-2474 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
BIA 10-2474 has been studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a tool to study the inhibition of fatty acid amide hydrolase and its effects on endocannabinoid signaling. In biology, this compound has been investigated for its potential therapeutic effects in animal models of anxiety, pain, and neurodegenerative diseases. In medicine, clinical trials have been conducted to evaluate its safety and efficacy in humans. a phase I clinical trial in Rennes, France, in January 2016, resulted in serious adverse events, including the death of one participant .
Comparison with Similar Compounds
BIA 10-2474 is similar to other fatty acid amide hydrolase inhibitors, such as PF04457845. this compound has been shown to inhibit several lipases that are not targeted by PF04457845, leading to substantial alterations in lipid networks in human cortical neurons. This promiscuous inhibition of multiple lipases is believed to contribute to the unique toxicity profile of this compound. Other similar compounds include URB597 and OL-135, which also inhibit fatty acid amide hydrolase but have different selectivity profiles and safety profiles .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVMJFBDGWVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009325 | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233855-46-3 | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIA-10-2474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIA-10-2474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
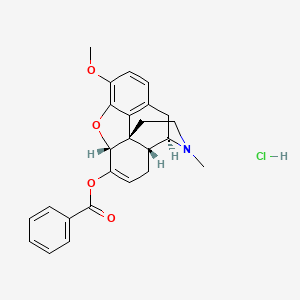
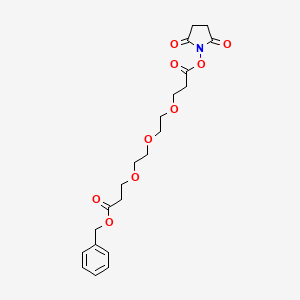

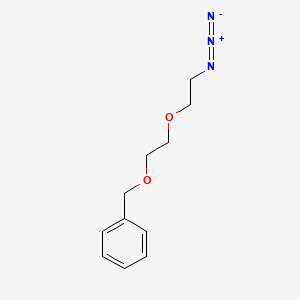



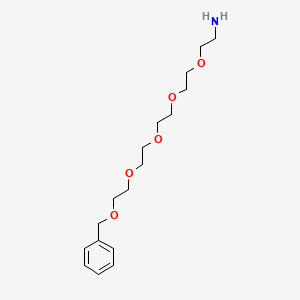
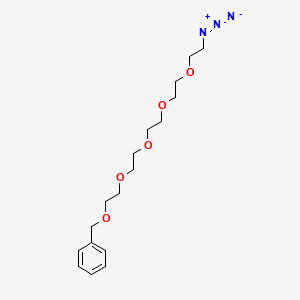


![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)


